molecular formula C23H33N7O2S2 B2647234 N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476439-15-3

N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2647234
CAS No.: 476439-15-3
M. Wt: 503.68
InChI Key: VMKMIRAOVCYSEH-UHFFFAOYSA-N
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Description

N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a combination of adamantane, triazole, and thiadiazole moieties, which contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiadiazole moiety: This step may involve the reaction of a suitable thiadiazole precursor with the triazole intermediate.

    Attachment of the adamantane group: This can be accomplished through a coupling reaction, often using a carboxylic acid derivative of adamantane.

    Final assembly: The final compound is obtained by linking the previously synthesized intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be susceptible to oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions can occur, potentially affecting the triazole and thiadiazole rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

    Industry: Possible applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is not fully understood but may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in various binding interactions, potentially modulating biological pathways and exerting its effects through inhibition or activation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide: Similar in structure but with different substituents.

    Adamantane derivatives: Compounds with the adamantane core but different functional groups.

    Triazole and thiadiazole derivatives: Compounds containing either the triazole or thiadiazole rings but lacking the adamantane moiety.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential advantages over other similar compounds in specific contexts.

Properties

IUPAC Name

N-[[4-butyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O2S2/c1-3-4-5-30-18(27-29-22(30)33-13-19(31)25-21-28-26-14(2)34-21)12-24-20(32)23-9-15-6-16(10-23)8-17(7-15)11-23/h15-17H,3-13H2,1-2H3,(H,24,32)(H,25,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKMIRAOVCYSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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